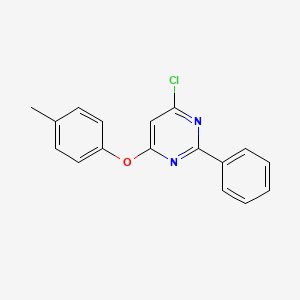

4-Chloro-6-(4-methylphenoxy)-2-phenylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve the use of pinacol boronic esters . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Applications De Recherche Scientifique

Antiviral Activity

4-Chloro-6-(4-methylphenoxy)-2-phenylpyrimidine is part of the pyrimidine derivatives family, which has been studied for their potential antiviral properties. For instance, pyrimidine derivatives have been shown to inhibit the replication of herpes viruses, including herpes simplex type 1 (HSV-1) and type 2 (HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV), as well as retroviruses like the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) (Holý et al., 2002). The study demonstrated that certain pyrimidine derivatives exert significant antiviral activity, emphasizing the importance of the oxygen position in the pyrimidine ring for antiviral efficacy.

Antimicrobial and Antifungal Applications

Another aspect of research on pyrimidine derivatives includes their potential antimicrobial and antifungal applications. Siddiqui et al. (2007) synthesized a variety of 4-[(4'-substituted phenyl)-6-(4"-hydroxyphenyl)-2-substituted imino] pyrimidines, which were evaluated for their antimicrobial activities. The results indicated that these compounds exhibited mild to potent activities against selected pathogens, suggesting their potential use in treating microbial infections (Siddiqui et al., 2007).

Nonlinear Optical Properties

The pyrimidine ring is also significant in the field of materials science, particularly in the development of nonlinear optical (NLO) materials. A study by Hussain et al. (2020) focused on phenyl pyrimidine derivatives for NLO study and comparative analysis. The findings from density functional theory (DFT) calculations revealed that these derivatives exhibit considerable NLO properties, making them promising candidates for optoelectronic applications (Hussain et al., 2020).

Anticancer Agent Development

Research into the anticancer potential of pyrimidine derivatives has also been conducted. Zhang et al. (2007) described the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, highlighting their unique mechanism of tubulin inhibition. This series of compounds demonstrated high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models, when administered either orally or intravenously, without binding competitively with paclitaxel (Zhang et al., 2007).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as (4-chloro-2-methylphenoxy) acetic acid (mcpa), act as synthetic auxins or growth regulators . These compounds typically target plant growth hormones, disrupting normal growth patterns and leading to the death of the plant .

Mode of Action

Based on its structural similarity to mcpa, it can be inferred that it may also act as a synthetic auxin . Synthetic auxins mimic the action of natural auxins, disrupting the hormonal balance in plants and leading to abnormal growth and eventual plant death .

Biochemical Pathways

Synthetic auxins typically affect the auxin signaling pathway, which regulates various aspects of plant growth and development .

Result of Action

Synthetic auxins typically result in abnormal growth patterns in plants, leading to their eventual death .

Action Environment

Factors such as temperature, ph, and soil composition can generally affect the activity and stability of similar compounds .

Propriétés

IUPAC Name |

4-chloro-6-(4-methylphenoxy)-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c1-12-7-9-14(10-8-12)21-16-11-15(18)19-17(20-16)13-5-3-2-4-6-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHGBFIGHKNJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)-](/img/structure/B2964467.png)

![3'-(4-isopropylphenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2964473.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2964478.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinoxaline-1(2H)-carboxamide](/img/structure/B2964483.png)

![2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2964485.png)